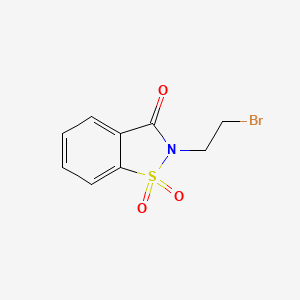

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

Description

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a halogenated heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a bromoethyl group attached to the benzisothiazole ring, which is further substituted with a sulfone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

2-(2-bromoethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJAARPWSSQDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287227 | |

| Record name | 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-71-7 | |

| Record name | NSC49756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Bromination of 2-Ethyl-1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide

The most common method for synthesizing this compound involves the bromination of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The bromination process typically uses brominating agents such as:

- Bromine (Br$$_2$$) : A direct bromination agent.

- N-Bromosuccinimide (NBS) : Preferred for controlled bromination reactions.

Reaction Conditions:

- Solvents : Carbon tetrachloride or chloroform are commonly used.

- Temperature : Refluxing the reaction mixture for several hours is necessary to ensure complete bromination.

- Catalysts : A radical initiator, such as azobisisobutyronitrile (AIBN), may be used to facilitate the reaction when NBS is employed.

Reaction Equation:

$$

\text{C}8\text{H}6\text{NO}3\text{S} + \text{Br}2 \rightarrow \text{C}8\text{H}5\text{BrNO}_3\text{S}

$$

Industrial Production Techniques

Continuous Flow Reactors

For large-scale production, continuous flow reactors are used due to their ability to provide precise control over reaction parameters such as:

- Temperature and Pressure : Optimized to enhance reaction efficiency.

- Reaction Time : Reduced compared to batch processes.

- Yield and Purity : Improved through consistent reaction conditions.

This method minimizes side reactions and allows for better scalability.

Alternative Synthetic Approaches

Cyclization Using Halogenating Agents

An alternative approach involves cyclizing precursors like 2-(alkylthio)benzonitrile using halogenating agents in the presence of water or organic solvents. This method can be carried out in a one-pot process:

Steps:

- React 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system.

- Separate the organic layer containing the intermediate (2-(alkylthio)benzonitrile).

- Treat the intermediate with a halogenating agent to form the desired product.

Advantages:

- Simplified procedure with fewer purification steps.

- High yield and efficiency.

Reaction Analysis

Key Reactions:

The compound undergoes various chemical transformations during synthesis:

- Nucleophilic Substitution : The bromoethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction : The sulfone group can be oxidized or reduced depending on the desired derivative.

Challenges:

- Controlling regioselectivity during bromination.

- Avoiding over-bromination or side reactions that reduce yield.

Data Table: Comparative Analysis of Preparation Methods

| Methodology | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination (Batch Process) | Br$$_2$$, NBS | CCl$$4$$, CHCl$$3$$ | Reflux | ~85 | Commonly used; requires careful control |

| Continuous Flow Synthesis | Br$$_2$$, NBS | Organic solvents | Optimized | ~90 | Scalable; industrial applications |

| Cyclization via Halogenation | Halogenating agents | Water-insoluble phase | Moderate | ~88 | One-pot process; fewer purification steps |

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

Reduction Reactions: Reduction of the sulfone group can yield the corresponding sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include the corresponding sulfide.

Scientific Research Applications

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chloroethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- 2-(2-Iodoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- 2-(2-Fluoroethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Uniqueness

The uniqueness of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide lies in its bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Biological Activity

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS Number: 7248-71-7) is a compound belonging to the class of benzisothiazolones, which are known for their antimicrobial properties. This article provides a detailed examination of its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields.

- Molecular Formula: C9H8BrNO3S

- Molecular Weight: 290 g/mol

- Structure: The compound features a benzisothiazole core with a bromoethyl substituent and a sulfonyl group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been utilized in various industrial applications as a preservative due to its effectiveness against both Gram-positive and Gram-negative bacteria. The compound acts by disrupting microbial cell membranes and inhibiting cellular respiration.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L |

| Pseudomonas aeruginosa | 0.75 mg/L |

The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of key enzymatic processes within microbial cells. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death.

Toxicity Profile

Despite its efficacy as an antimicrobial agent, this compound poses certain toxicity risks. It is classified as an irritant and has been associated with skin sensitization. Occupational exposure has led to allergic contact dermatitis in various industries including paint manufacturing and printing.

Table 2: Toxicological Data Summary

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Category 4 (harmful if swallowed) |

| Skin Sensitization | Positive in human studies |

| Environmental Impact | Highly toxic to aquatic life |

Case Study 1: Occupational Exposure

A study conducted among workers in the paint industry revealed that prolonged exposure to formulations containing this compound resulted in increased cases of dermatitis. The study highlighted the need for protective measures when handling products containing this compound.

Case Study 2: Efficacy in Water Treatment

In a controlled experiment assessing its efficacy as a biocide in water treatment facilities, the compound demonstrated a significant reduction in bacterial counts within a short exposure time. The results indicated that it could be effectively used for controlling microbial growth in water systems.

Regulatory Status

The use of this compound is regulated due to its potential health risks. Various safety assessments have been conducted to evaluate its impact on human health and the environment. Regulatory bodies have set limits on its concentration in consumer products to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-bromoethyl)-benzisothiazol-3-one 1,1-dioxide derivatives?

- Methodology : Nucleophilic substitution reactions are commonly employed. For example, sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) reacts with brominated reagents (e.g., 3-chlorophenacyl bromide) in anhydrous dimethylformamide (DMF) under reflux conditions. The reaction is monitored via TLC, and the product is isolated by precipitation in ice-cold water, followed by recrystallization from chloroform-methanol mixtures .

- Key Considerations : Use of aprotic solvents (DMF) enhances nucleophilicity of saccharin derivatives. Strict control of reaction stoichiometry and temperature prevents side reactions (e.g., hydrolysis of the bromoethyl group).

Q. How is X-ray crystallography utilized to determine the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (XRD) is performed to resolve bond lengths, angles, and non-classical interactions. For instance, the benzisothiazole ring system is nearly planar (mean deviation ≤ 0.04 Å), with dihedral angles between the benzisothiazole and substituent rings ranging from 67.85° to 74.43°, depending on substituents .

- Data Analysis : Software like SHELXS/SHELXL refines structures using constraints for hydrogen atoms (C–H = 0.95–0.99 Å, Uiso = 1.2×Ueq(C)). Weak C–H⋯O interactions form supramolecular motifs (e.g., R22(10) or R22(16) ring patterns) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology : Enzyme inhibition assays (e.g., human mast cell tryptase) measure IC50 values via fluorometric or colorimetric methods. Compound libraries are screened at micromolar concentrations, with kinetic parameters (Ki, steady-state inhibition) determined using time-dependent inhibition studies .

- Example : In the delayed-type hypersensitivity (DTH) mouse model, a 5% solution of a related benzisothiazole derivative reduced edema by 69%, demonstrating anti-inflammatory potential .

Advanced Research Questions

Q. How do substituents on the benzisothiazole core influence structure-activity relationships (SAR) in enzyme inhibition?

- Analysis : Substituent polarity and steric effects critically modulate activity. For example:

- Bromoethyl groups : Enhance electrophilicity, enabling covalent interactions with enzyme active sites (e.g., mechanism-based inhibition of tryptase) .

- Methoxy vs. chloro substituents : Methoxy groups increase solubility but may reduce binding affinity compared to electron-withdrawing chloro groups .

Q. What mechanistic insights have been derived from kinetic studies of enzyme inhibition?

- Time-Dependent Inhibition : Compounds like (1,1-dioxido-3-oxo-benzisothiazol-2-yl)methyl benzoates exhibit biphasic kinetics: initial reversible binding (Ki = 345–465 nM) followed by covalent modification (steady-state Ki = 52–60 nM) .

- Selectivity : High selectivity for tryptase (>40-fold vs. elastase, >100-fold vs. trypsin) is attributed to unique active-site interactions, validated via competitive assays .

Q. How can contradictions in bioactivity data across derivatives be resolved?

- Statistical Approach : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, dipole moments) with bioactivity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.